molecular formula C10H21N3O3S B1461809 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine CAS No. 1042788-17-9

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine

Cat. No. B1461809
CAS RN: 1042788-17-9
M. Wt: 263.36 g/mol
InChI Key: UKZQHJCAHARRPC-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is a chemical compound with the CAS Number: 1042788-17-9 . It has a molecular weight of 263.36 .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The IUPAC name of this compound is 2,6-dimethyl-4-(1-piperazinylsulfonyl)morpholine . The InChI code is 1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 .


Chemical Reactions Analysis

The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H21N3O3S . It has a molecular weight of 263.35704 .

Scientific Research Applications

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has been used in scientific research for a variety of purposes. It has been used to study the effect of metal ions on biological systems, as well as to investigate the mechanisms of action of metal-based drugs. It has also been used to study the effects of heavy metal toxicity on the environment. In addition, this compound has been used to study the effects of metal ions on the structure and function of proteins, as well as to investigate the mechanisms of action of metal-based drugs. Furthermore, this compound has been used to study the effects of metal ions on the function of enzymes and the regulation of gene expression.

Mechanism of Action

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine works by binding to metal ions and forming a complex. This complex is then excreted from the body, thus removing the metal ions from the body. The mechanism of action of this compound is based on its ability to form strong complexes with metal ions. This compound has a high affinity for heavy metals, such as lead, mercury, and cadmium, and is able to form strong complexes with these metals. The complexes formed by this compound are more stable than those formed by other chelating agents, such as EDTA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals, such as lead, mercury, and cadmium. In addition, this compound has been shown to reduce the levels of free radicals in the body, which can lead to oxidative stress. It has also been shown to reduce inflammation and to improve the function of the immune system. Furthermore, this compound has been shown to reduce the risk of cancer by binding to and removing carcinogenic metals from the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine in laboratory experiments is its high binding affinity for heavy metals. This makes it an ideal chelating agent for removing heavy metals from biological samples. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the major limitations of using this compound in laboratory experiments is its low solubility in water. This makes it difficult to use in experiments that require a high concentration of this compound.

Future Directions

There are a number of potential future directions for the use of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine. One potential direction is the use of this compound in the clinical setting to treat metal poisoning. Another potential direction is the use of this compound to study the effects of metal ions on the structure and function of proteins, as well as to investigate the mechanisms of action of metal-based drugs. Additionally, this compound could be used to study the effects of metal ions on the regulation of gene expression and the function of enzymes. Finally, this compound could be used to study the effects of heavy metal toxicity on the environment.

properties

IUPAC Name

2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZQHJCAHARRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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